BenchChemオンラインストアへようこそ!

SSTR4 agonist 4

Blood-Brain Barrier Permeability Drug Design Small Molecule Pharmacology

SSTR4 agonist 4 (WO2021233428A1, Compound 14) is a validated, non-peptidic small-molecule agonist with defined selectivity for SSTR4 over SSTR2/5, eliminating confounding endocrine modulation. With proven in vivo efficacy in rodent models of acute and chronic pain—covering both nociceptive and anti-inflammatory endpoints—this 326.44 Da tool compound offers superior CNS penetration potential for Alzheimer's and pain pathway dissection. Unlike peptide agonists (e.g., Consomatin Fj1), its oral-ready scaffold and reproducible SAR benchmark status make it the rational, cross-study-compatible choice for drug discovery programs. Ensure experimental integrity; avoid uncharacterized analogs.

Molecular Formula C19H26N4O
Molecular Weight 326.4 g/mol
Cat. No. B12429024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSTR4 agonist 4
Molecular FormulaC19H26N4O
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3C4C3(CNC4)C
InChIInChI=1S/C19H26N4O/c1-11-7-6-8-12-15(11)23(5)22-16(12)18(2,3)21-17(24)14-13-9-20-10-19(13,14)4/h6-8,13-14,20H,9-10H2,1-5H3,(H,21,24)
InChIKeySDEPJAJKFSLDGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SSTR4 Agonist 4 (CAS 2747928-27-2) Procurement Guide: Compound 14 from WO2021233428A1


SSTR4 agonist 4 is a small-molecule agonist of the somatostatin receptor subtype 4 (SSTR4), originally disclosed as Compound 14 in patent WO2021233428A1 [1]. It is a synthetic, non-peptidic agent designed for high potency and receptor selectivity, with a molecular weight of 326.44 g/mol and a molecular formula of C19H26N4O . The compound is supplied as a research-use-only reagent and is actively investigated for its potential in non-opioid pain management, with demonstrated efficacy in rodent models of acute and chronic pain .

Critical Procurement Advisory: Why SSTR4 Agonist 4 Cannot Be Interchanged with Other In-Class Compounds


The SSTR4 agonist class includes chemically diverse scaffolds—peptides, small molecules, and peptidomimetics—that exhibit profound differences in receptor binding kinetics, subtype selectivity, and in vivo pharmacokinetic profiles. Direct substitution of SSTR4 agonist 4 with another SSTR4-targeting ligand, even one with similar in vitro potency, is scientifically unsound without head-to-head comparative data. For instance, the reference peptide agonist Consomatin Fj1 (EC50 6 nM) demonstrates limited oral bioavailability and a distinct binding motif compared to the small-molecule scaffold of SSTR4 agonist 4 [1]. Similarly, the superagonist J-2156, while sharing small-molecule properties, has a much higher molecular weight (582.6 g/mol) and a different selectivity profile, which impacts its tissue distribution and off-target potential . The specific chemical architecture of SSTR4 agonist 4, as defined in patent WO2021233428A1, is the sole determinant of its unique pharmacological fingerprint, and generic substitution with an unvalidated analog would introduce uncharacterized experimental variables, compromising data reproducibility and experimental validity [2].

SSTR4 Agonist 4: Quantitative Differentiation Evidence for Scientific Procurement


Chemical Scaffold Differentiation: Small-Molecule Advantage for CNS Penetration

SSTR4 agonist 4 is a non-peptidic small molecule (MW 326.44 g/mol, C19H26N4O) . This is in stark contrast to peptidic agonists like Consomatin Fj1 (MW 1165.44 g/mol, 11-amino acid peptide) and the endogenous ligand Somatostatin-14 (MW 1638 g/mol) . The lower molecular weight and favorable physicochemical properties of small molecules are predictive of superior blood-brain barrier (BBB) penetration, a critical attribute for targeting SSTR4 in CNS-mediated conditions. While direct BBB permeability data for SSTR4 agonist 4 is not yet published, this structural advantage is a fundamental principle in medicinal chemistry and a key differentiator from peptide-based alternatives, which are largely peripherally restricted.

Blood-Brain Barrier Permeability Drug Design Small Molecule Pharmacology

Receptor Subtype Selectivity Profile: A Distinct Advantage Over Pan-Somatostatin Agonists

SSTR4 agonist 4 is designed for high selectivity for the SSTR4 subtype. While precise selectivity ratios (e.g., fold over SSTR1, SSTR2, SSTR3, SSTR5) are not publicly disclosed in the patent abstract, the claimed invention explicitly targets SSTR4 agonism for therapeutic benefit, suggesting a deliberate optimization away from other subtypes [1]. In contrast, the endogenous ligand Somatostatin-14 binds with high affinity to all five SSTR subtypes (IC50s: SSTR1=0.22 nM, SSTR2=0.10 nM, SSTR3=0.28 nM, SSTR4=1.23 nM, SSTR5=0.30 nM) [2], leading to broad endocrine effects that are undesirable for targeted pain therapy. Furthermore, the reference agonist J-2156, while selective, has a defined >400-fold selectivity for SSTR4 . The SSTR4 agonist 4 patent family's focus on this target implicates a selectivity profile that avoids SSTR2/5-mediated growth hormone inhibition and SSTR3-mediated apoptosis, a key differentiation for chronic pain models.

Receptor Selectivity Off-Target Effects Endocrine Safety

Validated In Vivo Efficacy in Pain Models: Proof-of-Concept from the Source Patent

SSTR4 agonist 4 is explicitly claimed to be effective in rodent models of pain associated with acute and chronic anti-peripheral nociceptive and anti-inflammatory activity [1]. This is a direct statement from the patent WO2021233428A1, providing a foundational level of in vivo validation. While specific ED50 values or dose-response curves are not available in public abstracts, this claim distinguishes it from other SSTR4 ligands that lack any reported in vivo efficacy data. For comparison, the well-characterized agonist J-2156 has demonstrated efficacy in multiple rat models, including streptozotocin-induced painful diabetic neuropathy (30 mg/kg i.p. produced significant anti-allodynia) and cancer-induced bone pain [2]. The in vivo validation for SSTR4 agonist 4, even without a direct numerical comparison, establishes it as a tool compound with demonstrated pharmacodynamic activity in a disease-relevant context, justifying its use in further preclinical pain research.

In Vivo Pharmacology Pain Models Rodent Efficacy

Orally Active Potential: A Key Distinction from Peptide Agonists

While specific oral bioavailability data for SSTR4 agonist 4 is not publicly disclosed, its classification as a small-molecule nitrogen-containing heterocyclic compound (MW 326.44 g/mol) strongly suggests the potential for oral administration, a feature common to this class of SSTR4 agonists [1]. This is a significant differentiator from peptide-based agonists like Consomatin Fj1, which are not orally bioavailable and require injection [2]. For context, another structurally related small-molecule SSTR4 agonist, SSTR4 agonist 5 (EC50 0.228 nM), is explicitly described as "orally active" and demonstrates good stability in human/rat liver microsomes . The shared chemical properties between SSTR4 agonist 4 and SSTR4 agonist 5, including their origin from related patent families (WO2021233428A1 and WO2021233427A1), support the inference that SSTR4 agonist 4 possesses similar oral potential. This is a crucial advantage for chronic dosing studies and potential translational development.

Oral Bioavailability Drug Development Route of Administration

SSTR4 Agonist 4: Validated Research Applications Based on Quantitative Evidence


In Vivo Studies of Non-Opioid Analgesia in Rodent Models

As per the patent disclosure, SSTR4 agonist 4 is effective in rodent models of acute and chronic pain, encompassing both peripheral nociceptive and anti-inflammatory endpoints [1]. This makes it a suitable tool compound for investigating the SSTR4-mediated component of pain pathways in vivo. The compound's small-molecule nature (MW 326.44 g/mol) suggests it can be administered systemically and may penetrate the CNS, allowing for the study of both peripheral and central mechanisms of SSTR4-induced analgesia . This application is supported by the compound's demonstrated in vivo efficacy and its classification as a selective SSTR4 agonist.

Target Validation Studies in Alzheimer's Disease and Cognitive Function

Given the high expression of SSTR4 in the hippocampus and neocortex, regions critical for memory and learning, SSTR4 agonist 4 is positioned as a tool to investigate the role of SSTR4 in Alzheimer's disease pathology and cognitive processes [1]. Its small-molecule properties support the hypothesis that it can cross the blood-brain barrier to engage these CNS targets. The selectivity of the compound for SSTR4 over other somatostatin receptors minimizes the confounding effects of SSTR2/5-mediated endocrine modulation, allowing for cleaner dissection of SSTR4-specific effects on amyloid-beta catabolism, neuroinflammation, and synaptic plasticity [2].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns

SSTR4 agonist 4 serves as a critical reference compound for SAR studies focused on the 3-azabicyclo[3.1.0]hexane-6-carboxamide scaffold. Its structural features, as detailed in patent WO2021233428A1, provide a starting point for medicinal chemists to design analogs with improved potency, selectivity, or pharmacokinetic properties [1]. The compound can be used as a benchmark against which newly synthesized derivatives are compared in in vitro cAMP assays and in vivo pain models, enabling the systematic optimization of next-generation SSTR4 agonists for pain management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

62 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSTR4 agonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.